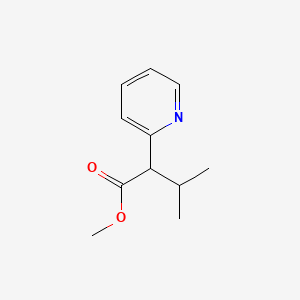
Methyl 3-methyl-2-(pyridin-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-2-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C11H15NO2 It is a methyl ester derivative of butanoic acid, featuring a pyridine ring attached to the butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(pyridin-2-yl)butanoate typically involves the esterification of 3-methyl-2-(pyridin-2-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.
化学反应分析
Types of Reactions
Methyl 3-methyl-2-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-methyl-2-(pyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Methyl 3-methyl-2-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects through various biochemical pathways. The pyridine ring may also play a role in binding to target proteins, influencing their activity.
相似化合物的比较
Similar Compounds
Methyl butanoate: A simpler ester with a fruity odor, used in flavors and fragrances.
Methyl 3-(pyridin-2-yl)butanoate: Lacks the additional methyl group, making it less sterically hindered.
Ethyl 3-methyl-2-(pyridin-2-yl)butanoate: An ethyl ester variant with slightly different physical properties.
Uniqueness
Methyl 3-methyl-2-(pyridin-2-yl)butanoate is unique due to the presence of both the pyridine ring and the methyl group, which can influence its reactivity and interactions with biological targets. This combination of structural features makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 3-methyl-2-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)10(11(13)14-3)9-6-4-5-7-12-9/h4-8,10H,1-3H3 |
InChI 键 |
RWAQRHZLMQXHBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=N1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/structure/B14112625.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112629.png)
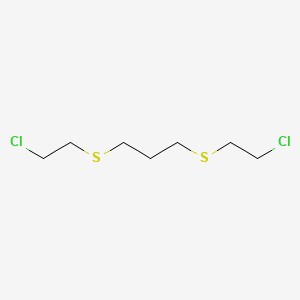
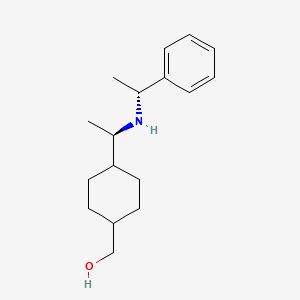
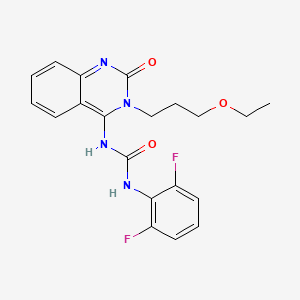
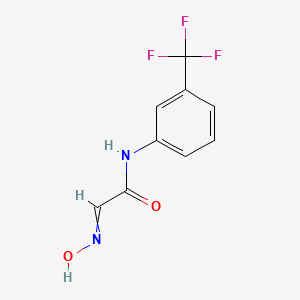
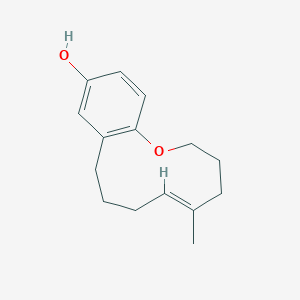
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)

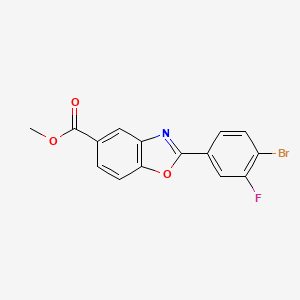
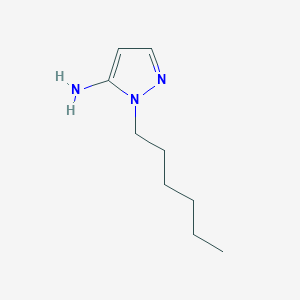
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)

